Amsacrine
Beschreibung
Structure
2D Structure
3D Structure
Eigenschaften
IUPAC Name |
N-[4-(acridin-9-ylamino)-3-methoxyphenyl]methanesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O3S/c1-27-20-13-14(24-28(2,25)26)11-12-19(20)23-21-15-7-3-5-9-17(15)22-18-10-6-4-8-16(18)21/h3-13,24H,1-2H3,(H,22,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCPGHVQEEXUHNC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)NS(=O)(=O)C)NC2=C3C=CC=CC3=NC4=CC=CC=C42 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4022604 | |
| Record name | 4'-(9-Acridinylamino)methanesulfon-m-anisidide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4022604 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
393.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Amsacrine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014421 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
<1 mg/mL, Slightly soluble in chloroform, ethanol, and methanol., Insoluble in water (less than 1.0 mg/ml), 3.17e-03 g/L, Water < 1.0 (mg/mL), pH 4 buffer < 1.0 (mg/mL), pH 9 buffer < 1.0 (mg/mL), 10% EtOH < 1.0 (mg/mL), 95% EtOH 1.5 - 1.8 (mg/mL), McOH 2.9 - 3.2 (mg/mL), CHC1 1.0 (mg/mL) | |
| Record name | Amsacrine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00276 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | AMSACRINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7087 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Amsacrine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014421 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
| Record name | AMSACRINE | |
| Source | NCI Investigational Drugs | |
| URL | http://dtp.nci.nih.gov/NCI-InvestigationalDrugsCI92/249992%20(1992).txt | |
| Description | An investigational drug is one that is under study but does not have permission from the U.S. Food and Drug Administration (FDA) to be legally marketed and sold in the United States. NCI provides the investigational drug to the physicians who are participating in clinical trials or TRC protocols. For more information please visit NCI investigational drug website: https://www.cancer.gov/about-cancer/treatment/drugs/investigational-drug-access-fact-sheet | |
Color/Form |
Yellow crystalline powder | |
CAS No. |
51264-14-3 | |
| Record name | Amsacrine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=51264-14-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Amsacrine [USAN:INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051264143 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Amsacrine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00276 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | amsacrine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=249992 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4'-(9-Acridinylamino)methanesulfon-m-anisidide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4022604 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Amsacrine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.051.887 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | AMSACRINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/00DPD30SOY | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | AMSACRINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7087 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Amsacrine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014421 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
230-240 °C, 234 - 236 °C | |
| Record name | Amsacrine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00276 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | AMSACRINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7087 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Amsacrine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014421 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanisms of Action of Amsacrine at the Molecular and Cellular Level
Induction of Apoptosis and Cell Death Pathways
MCL1 Down-regulation
Amsacrine induces the down-regulation of Myeloid Cell Leukemia 1 (MCL1), an anti-apoptotic protein, by decreasing its stability. medchemexpress.commedchemexpress.comresearchgate.net This process involves a dual mechanism: this compound inhibits the Extracellular Signal-Regulated Kinase (ERK)-mediated stabilization of MCL1 and concurrently promotes its degradation via Glycogen Synthase Kinase 3 beta (GSK3β). researchgate.netncl.edu.tw Studies in U937 leukemia cells treated with this compound have demonstrated AKT degradation and calcium-mediated ERK inactivation, contributing to this effect. medchemexpress.commedchemexpress.comresearchgate.net Notably, the this compound-induced MCL1 down-regulation has been found to be independent of its DNA lesions. ncl.edu.tw Furthermore, the overexpression of MCL1 has been shown to inhibit this compound-induced depolarization of the mitochondrial membrane and subsequently increase the viability of this compound-treated cells, highlighting the critical role of MCL1 in mediating this compound's apoptotic effects. researchgate.net
Impact on Gene Expression and DNA Biosynthesis
This compound, functioning as a topoisomerase II inhibitor and a DNA intercalator, significantly impacts cellular processes by inhibiting both DNA replication and transcription. wikipedia.orgwikipedia.orgnih.gov Its planar fused ring system allows it to intercalate into the DNA of tumor cells, thereby altering the major and minor groove proportions. wikipedia.orgwikipedia.org These structural alterations to DNA impede the association between the affected DNA and crucial enzymes such as DNA polymerase and RNA polymerase, as well as various transcription factors, consequently hindering DNA replication and transcription. wikipedia.orgwikipedia.org An early effect at the level of DNA biosynthesis is suggested by the inhibition of [3H]thymidine incorporation following this compound exposure. nih.gov
Preferential Damage to Transcriptionally Active Oncogenes (e.g., c-myc, c-fos)
This compound induces protein-associated DNA strand breaks, a characteristic consistent with its inhibition of topoisomerase II. nih.gov Research indicates that regions encompassing transcriptionally active oncogenes, including c-myc and c-fos, exhibit greater susceptibility to this compound-induced strand breaks compared to non-transcribed alpha-satellite DNA or the bulk genome. nih.gov This finding suggests that this compound may inflict more pronounced DNA damage within specific genomic regions that are actively involved in gene transcription. nih.gov
Down-regulation of c-myc Expression
This compound leads to a concentration-dependent decrease in c-myc messenger RNA (mRNA) levels. nih.gov This reduction in c-myc expression closely correlates with the drug-induced inhibition of cell growth. nih.govnih.gov Evidence suggests that topoisomerase II-mediated DNA breaks within the P2 promoter region of the c-myc gene are likely responsible for this observed down-regulation. nih.gov this compound preferentially alters the expression of the c-myc oncogene, resulting in a substantial decline in steady-state c-myc mRNA levels, with this effect coinciding with growth inhibition. nih.gov The c-myc proto-oncogene encodes a transcription factor that is fundamental for cell proliferation, growth, and differentiation, regulating approximately 15% of all human genes. frontiersin.org Its dysregulation is a hallmark feature in numerous cancers, underscoring the significance of this compound's ability to down-regulate its expression.
Identification of Key Structural Moieties for Activity
The planar, fused tricyclic acridine (B1665455) ring system is fundamental to this compound's antitumor activity. This moiety is responsible for intercalating into the DNA of tumor cells. wikipedia.orgdrugbank.comnih.govplos.orgacs.orgsolubilityofthings.com DNA intercalation involves the insertion of the planar acridine chromophore between DNA base pairs, which alters the major and minor groove proportions of the DNA double helix. wikipedia.orgscilit.complos.org These structural alterations inhibit crucial cellular processes such as DNA replication and transcription by reducing the association between the affected DNA and enzymes like DNA polymerase, RNA polymerase, and transcription factors. wikipedia.org Furthermore, the acridine moiety plays a role in stabilizing the ternary topoisomerase II-drug-DNA complex, a critical step in this compound's mechanism as a topoisomerase II poison. nih.govacs.orgresearchgate.netnih.gov While DNA binding is necessary, it is not the sole determinant of anticancer activity. mdpi.comencyclopedia.pub
Beyond DNA intercalation, this compound's activity is also mediated by its interaction with topoisomerases. The sulfonamide side chain of this compound is suggested to interact directly with topoisomerase enzymes, including both bacterial Type I topoisomerase (TopA) and eukaryotic Type II topoisomerase (Topo II). nih.govresearchgate.net This interaction is critical for this compound to function as a topoisomerase II poison, stabilizing the cleavable topoisomerase-DNA complex and leading to DNA double-strand breaks. drugbank.commdpi.comnih.govacs.orgresearchgate.netnih.govnih.govresearchgate.net Studies have indicated that much of the activity and specificity of this compound as a topoisomerase II poison is embodied in this head group, with DNA intercalation primarily serving to increase the drug's affinity for the topoisomerase II-DNA cleavage complex. nih.govacs.orgresearchgate.netnih.gov
The position of the methoxy (B1213986) group on the phenylmethanesulfonamide (B180765) side chain significantly influences this compound's drug function. Specifically, the 3'-methoxy group, as present in m-AMSA (this compound), positively affects drug activity. nih.govacs.orgresearchgate.netnih.gov This is thought to occur by restricting the rotation of the head group into a favorable orientation for interaction within the topoisomerase II-DNA complex. nih.govacs.orgresearchgate.netnih.gov Conversely, shifting the methoxy group to the 2'-position, resulting in o-AMSA, abrogates drug function. nih.govacs.orgresearchgate.netnih.govnih.gov This shift appears to increase the rotational freedom of the head group, potentially impairing its crucial interactions within the ternary complex. nih.govacs.orgresearchgate.netnih.gov
Table 1: Influence of Methoxy Group Position on this compound Activity
| Compound | Methoxy Group Position | Effect on Drug Function | Proposed Mechanism | DNA Intercalation Affinity |
| m-AMSA | 3'-position (meta) | Positive effect | Restricts headgroup rotation to favorable orientation | Lower than o-AMSA nih.gov |
| o-AMSA | 2'-position (ortho) | Abrogates function | Increases headgroup rotational freedom, impairs interactions | Stronger than m-AMSA nih.gov |
Role of the Sulfonamide Side Chain in Topoisomerase Interaction
Modifications and Derivatives for Enhanced Efficacy
Modifications to the this compound structure have been explored to develop derivatives with enhanced efficacy, targeting specific interactions with DNA or introducing new mechanisms of action.
Two series of this compound analogues incorporating aniline (B41778) mustard side chains have been developed to introduce DNA crosslinking capabilities, a distinct mechanism from simple intercalation. nih.govresearchgate.netnih.govunsw.edu.au These analogues were designed with the mustard side chains linked either at the 4-position of the acridine chromophore (Type A) or at the 1'-position of the 9-anilino group (Type B). nih.govresearchgate.net
Studies using DNase I footprinting assays revealed that Type B compounds exhibited stronger reversible binding to DNA compared to Type A compounds. nih.govresearchgate.net Both classes of aniline mustard analogues were capable of alkylating DNA, primarily at the N7 of guanines within guanine-rich sequences, and also at some adenines. nih.govresearchgate.net Crucially, both types of compounds demonstrated the ability to crosslink DNA, although those with less reactive mustards required higher drug-to-base pair ratios for this effect. nih.gov Compared to analogous untargeted mustards, these acridine-linked aniline mustard analogues displayed considerably higher cytotoxicity, with this toxicity attributed to DNA crosslinks. nih.govresearchgate.net In in vivo antileukemic activity, the 4-linked analogues (Type A) showed slightly higher activity than the corresponding 1'-linked analogues (Type B). nih.gov
Table 2: Comparison of Aniline Mustard Analogues of this compound
| Analogue Type | Linkage Position | Reversible DNA Binding | DNA Alkylation Pattern | DNA Crosslinking Ability | Relative Cytotoxicity (vs. untargeted mustards) | In Vivo Antileukemic Activity |
| Type A | 4-position of acridine chromophore | Weaker (than Type B) nih.gov | N7 of guanines, some adenines nih.gov | Yes nih.gov | Considerably more cytotoxic nih.gov | Slightly higher (than Type B) nih.gov |
| Type B | 1'-position of 9-anilino group | Stronger (than Type A) nih.gov | N7 of guanines, some adenines nih.gov | Yes nih.gov | Considerably more cytotoxic nih.gov | Slightly lower (than Type A) nih.gov |
Optimization for Solid Tumor Activity (e.g., CI-921, SN 28049)
While this compound itself shows limited efficacy against solid tumors, efforts have been made to synthesize analogues with improved activity in this area. chembase.cndrugbank.com
CI-921 (Asulacrine) CI-921, also known as Asulacrine, is a 4,5-disubstituted analogue of this compound that was developed for its experimental activity against solid tumors in addition to leukemias. nih.govnih.gov Studies have demonstrated CI-921's activity against various murine tumor models, including lung, colon, and mammary carcinomas. nih.gov It exhibited significant activity against 16 out of 19 (84%) tumor models examined. nih.gov In many cases, CI-921 showed superior activity compared to this compound, and it was found to be roughly equipotent on a milligram-per-kilogram basis, with significantly higher activity when administered orally. nih.gov For instance, CI-921 demonstrated activity against Lewis lung carcinoma in vivo, leading to notable increases in lifespan and a high proportion of long-term survivors. nih.gov Pharmacokinetic studies in dogs indicated that CI-921 achieved higher plasma concentrations and was cleared more slowly than this compound. nih.gov
SN 28049 SN 28049 (N-[2-(dimethylamino)ethyl]-2,6-dimethyl-1-oxo-1,2-dihydrobenzo[b]-1,6-naphthyridine-4-carboxamide) is a potent DNA-binding topoisomerase II poison that has shown promising curative activity against the murine colon 38 carcinoma. researchgate.netresearchgate.net Its superior antitumor activity may be attributed to its ability to induce long-term cell cycle arrest. researchgate.net SN 28049 induces dose-dependent increases in γ-phosphorylation of histone H2AX and cell cycle perturbation, indicative of DNA damage, and was found to be approximately 30-fold more active than etoposide (B1684455) in this regard. researchgate.net Furthermore, SN 28049 proved more effective than etoposide in inducing persistent cell cycle arrest for the same degree of DNA damage after a 1-hour drug exposure. researchgate.net Pharmacokinetic studies revealed that SN 28049 concentrations in normal tissues were significantly higher than in plasma, but its elimination half-life and mean residence time were notably longer in tumor tissue compared to plasma and normal tissues. researchgate.net
Furo[2,3-b]quinoline (B11916999) System-based Analogues
The acridine backbone of this compound is crucial for its antitumor activity and contributes to its half-life. nih.gov However, this compound's relatively short plasma half-life (around 0.5 hours) has prompted the development of analogues with improved pharmacokinetic properties. jfda-online.com The furo[2,3-b]quinoline system, possessing a higher electron density than acridine, has been explored as a replacement for the acridine moiety. jfda-online.com This modification has led to the synthesis of 4-anilinofuro[2,3-b]quinoline derivatives with expected longer half-lives in plasma. jfda-online.com For example, 3-Chloro-4-[(4-methoxyphenyl)amino]furo[2,3-b]quinoline (PK-L4) is an this compound analogue that exhibits a longer half-life than this compound. nih.govtandfonline.com Another derivative, 1-[3-(furo[3,2-c]quinolin-4-ylamino)phenyl]-ethanoe-O-methyl-oxime (CCK3), has shown particular activity against renal cancer cells (UO-31) and melanoma cancer cells (UACC-257 and UACC-62) in the NCI's panel of 60 human cancer cell lines. jfda-online.com
Quantitative Structure-Activity Relationship (QSAR) Studies
Quantitative Structure-Activity Relationship (QSAR) studies aim to establish mathematical relationships between the biological activity of compounds and their physicochemical properties. slideshare.net These studies play a significant role in optimizing the design of bioactive compounds. nih.gov
Correlation of DNA-Binding with Van der Waals Volume
In QSAR studies of this compound derivatives, DNA-binding constants have been found to correlate with the van der Waals volume of the molecules. nih.gov This suggests that the size and shape of the molecule, as represented by its van der Waals volume, are important factors influencing its ability to bind to DNA. nih.govucl.ac.uknih.gov this compound interacts with DNA primarily through intercalation between base pairs, with a preference for AT base pairs. researchgate.net Minor groove binding has also been observed. researchgate.net
Correlation of Cell Inhibition with Hydrophobic Parameters
Cell inhibition constants of this compound derivatives have been found to correlate with hydrophobic parameters. nih.gov Hydrophobicity is a crucial factor influencing a drug's ability to cross cell membranes and interact with biological targets. slideshare.netumich.edu This correlation suggests that the lipophilicity of this compound analogues plays a significant role in their cellular inhibitory activity. nih.govumich.edu
Rational Design of Hybrid Compounds
The rational design of hybrid compounds involves combining structural features of different drugs or conjugating two pharmacophores to achieve enhanced therapeutic properties. researchgate.netunimi.it
Etoposide-Amsacrine Conjugates
Etoposide and this compound both target topoisomerase II, an enzyme crucial for DNA replication and transcription. nih.govresearchgate.net Hybrid molecules have been designed by replacing the dispensable sugar moiety of etoposide with a m-methoxy-methane-sulfonamide-anilino group, which is analogous to the topoisomerase II-targeted domain of this compound. nih.gov Two such hybrid molecules, ICP-114 and ICP-147, have been synthesized. nih.gov ICP-114 features a direct link between the epipodophyllotoxin (B191179) and anilino groups, while ICP-147 incorporates an ethylene (B1197577) spacer. nih.gov
Studies have shown that the hybrid ICP-147 was significantly more potent than both etoposide and this compound in stimulating DNA cleavage by human topoisomerase II. nih.govmdpi.com The presence of the ethylene spacer in ICP-147 was found to be highly effective in inhibiting topoisomerase II, producing approximately three times more double-stranded breaks than ICP-114. nih.gov Both hybrid compounds were more cytotoxic than etoposide against L1210 leukemia cells, though less toxic than this compound. nih.gov Interestingly, ICP-114, lacking the linker chain, was less potent in stimulating DNA cleavage but demonstrated an unexpected capacity to inhibit tubulin polymerization, suggesting a potential for dual inhibition of both topoisomerase II and tubulin. nih.govmdpi.com
Compound Names and PubChem CIDs
| Compound Name | PubChem CID |
| This compound | 2179 |
| CI-921 (Asulacrine) | 107924 |
| SN 28049 | 12063255 |
| Etoposide | 36462 |
Structure Activity Relationships Sar of Amsacrine and Its Analogues
Quantitative Structure-Activity Relationship (QSAR) Studies
Quantitative Structure-Activity Relationship (QSAR) studies aim to establish mathematical relationships between the biological activity of compounds and their physicochemical properties. slideshare.net These studies play a significant role in optimizing the design of bioactive compounds. nih.gov
Correlation of DNA-Binding with Van der Waals Volume
In QSAR studies of this compound derivatives, DNA-binding constants have been found to correlate with the van der Waals volume of the molecules. nih.gov This suggests that the size and shape of the molecule, as represented by its van der Waals volume, are important factors influencing its ability to bind to DNA. nih.govucl.ac.uknih.gov this compound interacts with DNA primarily through intercalation between base pairs, with a preference for AT base pairs. researchgate.net Minor groove binding has also been observed. researchgate.net
Correlation of Cell Inhibition with Hydrophobic Parameters
Cell inhibition constants of this compound derivatives have been found to correlate with hydrophobic parameters. nih.gov Hydrophobicity is a crucial factor influencing a drug's ability to cross cell membranes and interact with biological targets. slideshare.netumich.edu This correlation suggests that the lipophilicity of this compound analogues plays a significant role in their cellular inhibitory activity. nih.govumich.edu
Rational Design of Hybrid Compounds
The rational design of hybrid compounds involves combining structural features of different drugs or conjugating two pharmacophores to achieve enhanced therapeutic properties. researchgate.netunimi.it
Etoposide-Amsacrine Conjugates
Etoposide and this compound both target topoisomerase II, an enzyme crucial for DNA replication and transcription. nih.govresearchgate.net Hybrid molecules have been designed by replacing the dispensable sugar moiety of etoposide with a m-methoxy-methane-sulfonamide-anilino group, which is analogous to the topoisomerase II-targeted domain of this compound. nih.gov Two such hybrid molecules, ICP-114 and ICP-147, have been synthesized. nih.gov ICP-114 features a direct link between the epipodophyllotoxin (B191179) and anilino groups, while ICP-147 incorporates an ethylene (B1197577) spacer. nih.gov
Studies have shown that the hybrid ICP-147 was significantly more potent than both etoposide and this compound in stimulating DNA cleavage by human topoisomerase II. nih.govmdpi.com The presence of the ethylene spacer in ICP-147 was found to be highly effective in inhibiting topoisomerase II, producing approximately three times more double-stranded breaks than ICP-114. nih.gov Both hybrid compounds were more cytotoxic than etoposide against L1210 leukemia cells, though less toxic than this compound. nih.gov Interestingly, ICP-114, lacking the linker chain, was less potent in stimulating DNA cleavage but demonstrated an unexpected capacity to inhibit tubulin polymerization, suggesting a potential for dual inhibition of both topoisomerase II and tubulin. nih.govmdpi.com
Table 3: Activity of Etoposide-Amsacrine Conjugates
| Compound | Topoisomerase II DNA Cleavage Stimulation (vs. Etoposide/Amsacrine) | Double-Stranded Breaks (vs. ICP-114) | Cytotoxicity (L1210 leukemia cells) | Tubulin Polymerization Inhibition |
| ICP-114 | Less potent | 1-fold (baseline) | More cytotoxic than etoposide, much less toxic than this compound | Inhibits |
| ICP-147 | Significantly more potent | ~3 times more | More cytotoxic than etoposide, much less toxic than this compound | Almost totally inactive |
Dual Topoisomerase II and Tubulin Inhibitors
While this compound primarily targets topoisomerase II, research has explored the development of hybrid compounds designed to exhibit dual inhibitory activity against both topoisomerase II and tubulin polymerization. This approach aims to maximize therapeutic potential by targeting multiple pathways critical for cancer cell proliferation.
Etoposide-amsacrine conjugates, such as ICP-114 and ICP-147, have been synthesized to investigate this dual inhibition. These hybrid molecules were designed by replacing the dispensable sugar moiety of etoposide with a m-methoxy-methanesulfonamide-anilino group, analogous to the topoisomerase II-targeted domain of this compound.
Studies have shown that these hybrid compounds can indeed target topoisomerase II. Specifically, ICP-147, which incorporates an ethylene spacer between the epipodophyllotoxin and this compound moieties, was found to be significantly more potent than both etoposide and this compound in stimulating DNA cleavage by topoisomerase II. ICP-147 also produced approximately three times more double-stranded breaks than ICP-114, suggesting the effectiveness of the ethylene spacer in enhancing topoisomerase II inhibition.
Interestingly, the dual targeting capabilities varied between the two hybrids. ICP-114 demonstrated the ability to inhibit tubulin polymerization in addition to its effects on topoisomerase II, suggesting it can target tubulin dimers. In contrast, ICP-147 was almost completely inactive in the tubulin polymerization assay, indicating a more selective topoisomerase II inhibition profile despite its enhanced potency in this regard. Both hybrid compounds exhibited greater cytotoxicity than etoposide against L1210 leukemia cells, although they were less toxic than this compound.
The following table summarizes the activities of the etoposide-amsacrine hybrid compounds:
Table 2: Activity Profile of Etoposide-Amsacrine Hybrid Compounds
| Compound | Linker | Topoisomerase II Inhibition (DNA Cleavage Stimulation) | Tubulin Polymerization Inhibition | Cytotoxicity (L1210 leukemia cells) |
| ICP-114 | Direct | Less potent than ICP-147 | Yes | More cytotoxic than etoposide, less toxic than this compound |
| ICP-147 | Ethylene spacer | Significantly more potent than etoposide and this compound | Almost totally inactive | More cytotoxic than etoposide, less toxic than this compound |
The design of such etoposide-amsacrine hybrids highlights a promising avenue for the discovery of novel dual inhibitors that can simultaneously target topoisomerase II and tubulin, potentially offering improved therapeutic strategies in cancer treatment.
Mechanisms of Amsacrine Resistance and Strategies for Overcoming It
Drug Uptake and Efflux Mechanisms
Alterations in Cellular Transport Proteins
One of the primary mechanisms of amsacrine resistance involves alterations in cellular transport proteins, which can lead to reduced intracellular drug accumulation. The most well-characterized of these is the overexpression of P-glycoprotein (P-gp) flybase.orgfishersci.comwikidata.org. P-gp, encoded by the MDR1 (ABCB1) gene, functions as an ATP-dependent efflux pump, actively expelling a wide range of structurally and functionally diverse chemotherapeutic agents, including this compound, from the cell flybase.orgmims.comalfa-chemistry.comhznu.edu.cn. This efflux results in sub-therapeutic intracellular drug concentrations, thereby diminishing the drug's cytotoxic effects mims.com.
Besides P-gp, other ATP-binding cassette (ABC) transporters, such as Multidrug Resistance Protein 1 (MRP1, encoded by ABCC1) and Breast Cancer Resistance Protein (BCRP, encoded by ABCG2), also contribute to drug efflux and can mediate resistance to various anticancer agents flybase.orgciteab.comciteab.com. The expression of these transporters can be induced by exposure to chemotherapeutic agents, further exacerbating resistance mims.com.
Enhanced DNA Repair Capabilities
Cancer cells can develop resistance to this compound by enhancing their DNA repair capabilities, allowing them to mitigate the DNA damage induced by the drug wikipedia.orgfishersci.bemims.comfishersci.ca. This compound's mechanism of action relies on inducing DNA strand breaks and stabilizing the DNA-Topo II complex wikidata.org. Consequently, an increased capacity to repair these lesions can reduce the drug's effectiveness.
Key DNA repair pathways implicated in this compound resistance include homologous recombination (HR) and non-homologous end joining (NHEJ), which are crucial for repairing DNA double-strand breaks (DSBs) wikipedia.org. Nucleotide excision repair (NER) also plays a role in addressing other forms of DNA lesions caused by genotoxic agents wikipedia.org. Elevated expression of DNA repair enzymes, such as O6-methylguanine-DNA methyltransferase (MGMT), has been shown to decrease drug sensitivity wikipedia.org.
Strategies to Circumvent Resistance
Efforts to overcome this compound resistance focus on developing novel drug analogues, employing combination therapies, and modulating the function of efflux pumps.
Structural modifications to this compound have led to the development of analogues designed to retain activity against resistant cell lines, particularly those exhibiting atypical multidrug resistance wikidata.org. These modifications aim to alter the drug's interaction with mutated Topo II or to bypass efflux mechanisms.
Studies have shown that certain anilino analogues of this compound demonstrate increased activity against this compound-resistant cell lines mims.com. For instance, AMCA 31, an this compound derivative featuring a carbaminate group instead of a sulfamidate group, has shown high toxicity towards non-proliferative cells and an improved ability to cross cell membranes in resistant cell lines wikidata.org. Another notable analogue, N-[2-(dimethylamino)ethyl]acridine-4-carboxamide (DACA), is a 4-carboxyamido-acridine derivative that uniquely inhibits both Topoisomerase I and Topoisomerase II wikidata.orgmims.com. Furthermore, research into hybrid compounds, which combine structural features of different drugs, and certain curcumin (B1669340) analogues, has shown promise in reducing resistance indices and reversing multidrug resistance wikipedia.org.
| Analogue Name | Key Structural Modification | Activity Against Resistant Cells | Mechanism of Overcoming Resistance |
|---|---|---|---|
| AMCA 31 | Carbaminate group instead of sulfamidate | High toxicity to non-proliferative cells; crosses membranes in resistant cells wikidata.org | Improved cellular uptake/retention, potentially altered Topo II interaction wikidata.org |
| DACA | 4-carboxyamido-acridine derivative | Inhibits both Topoisomerase I and II wikidata.orgmims.com | Dual targeting of topoisomerases wikidata.org |
Combination therapy is a cornerstone of cancer treatment, and its application is critical in overcoming this compound resistance. By combining this compound with other antileukemic agents that have different mechanisms of action or resistance profiles, the likelihood of synergistic effects and reduced resistance development increases fishersci.befishersci.at.
In the treatment of acute myeloid leukemia (AML), timed-sequential chemotherapy regimens incorporating this compound have been explored to improve patient outcomes fishersci.no. A notable example is the FLAMSA regimen, which combines fludarabine, cytarabine (B982), and this compound. This regimen has demonstrated effectiveness and tolerability in patients with high-risk AML fishersci.ca. The rationale behind such combinations is to target multiple cellular pathways simultaneously, thereby preventing the emergence of resistant clones or overcoming existing resistance mechanisms fishersci.at. Furthermore, combining this compound with small molecular inhibitors targeting specific DNA repair proteins, such as PARP, ATM, Rad51, and MGMT, holds promise for enhancing anticancer efficacy by suppressing the cell's ability to repair drug-induced DNA damage wikipedia.org. Nitric oxide-generating drugs have also shown potential in combination therapies by inhibiting ABC transporters, thereby sensitizing cancer cells to various chemotherapeutic agents, including doxorubicin (B1662922) and topotecan (B1662842) wikipedia.org.
| Combination Regimen/Approach | Components | Indication/Benefit |
|---|---|---|
| FLAMSA | Fludarabine, Cytarabine, this compound fishersci.ca | Effective and well-tolerated in high-risk Acute Myeloid Leukemia (AML) fishersci.ca |
| This compound + DNA Repair Inhibitors | This compound + PARP, ATM, Rad51, MGMT inhibitors wikipedia.org | Enhances anticancer efficacy by suppressing DNA repair wikipedia.org |
| This compound + NO-generating drugs | This compound + Nitric Oxide-generating compounds wikipedia.org | Inhibits ABC transporters, sensitizing cells to chemotherapy wikipedia.org |
Modulating the expression and function of P-glycoprotein (P-gp) is a direct strategy to overcome transport-mediated this compound resistance. Given that P-gp overexpression is a significant contributor to multidrug resistance, inhibiting its activity can restore intracellular drug concentrations and resensitize cancer cells to this compound and other effluxed drugs mims.com.
Various P-gp inhibitors have been developed, categorized into first, second, and third generations wikidata.orgfishersci.ca. PSC833 (Valspodar), a cyclosporin (B1163) analogue, stands out as a potent and specific third-generation P-gp inhibitor citeab.comfishersci.ca. Studies have shown that PSC833 can effectively reverse resistance and enhance the accumulation of cytotoxic drugs like doxorubicin in multidrug-resistant cancer cell lines citeab.comfishersci.ca. For instance, PSC833 was observed to reduce the mutation rate for doxorubicin resistance by approximately 6-fold in human sarcoma cells, leading to the selection of mutants that did not express P-gp but instead showed decreased topoisomerase IIα expression fishersci.ca. Verapamil, a calcium channel blocker, is another P-gp inhibitor that has been shown to restore the sensitivity of doxorubicin-resistant cells hznu.edu.cnfishersci.at. Beyond synthetic inhibitors, nitric oxide (NO) has been demonstrated to inhibit the ATPase activity of P-gp, thereby increasing intracellular drug accumulation and reversing drug resistance fishersci.com. Furthermore, certain acridone (B373769) analogues and thiophenylbenzofuran derivatives have been synthesized and evaluated for their potential as P-gp inhibitors wikidata.org.
| P-gp Modulator | Class/Type | Impact on Resistance | Specific Findings |
|---|---|---|---|
| PSC833 (Valspodar) | Third-generation P-gp inhibitor, Cyclosporin analogue fishersci.ca | Reverses resistance, enhances drug accumulation citeab.comfishersci.ca | Reduced doxorubicin resistance mutation rate by 6-fold; led to mutants without P-gp expression but decreased Topo IIα fishersci.ca |
| Verapamil | Calcium channel blocker, P-gp inhibitor hznu.edu.cnfishersci.at | Restores drug sensitivity hznu.edu.cnfishersci.at | Restored doxorubicin sensitivity in resistant cells hznu.edu.cnfishersci.at |
| Nitric Oxide (NO) | Endogenous signaling molecule fishersci.comguidetopharmacology.org | Reverses drug resistance fishersci.com | Inhibits P-gp ATPase activity, increasing intracellular drug accumulation fishersci.com |
Preclinical and Clinical Research of Amsacrine in Malignancies
Combination Chemotherapy Regimens
Amsacrine is frequently incorporated into combination chemotherapy regimens, predominantly for the treatment of leukemia. While it has shown limited activity in solid tumors at typical doses, an exception is its use in Hodgkin disease. iarc.fr Cumulative doses in combination regimens for leukemia have ranged from 450–600 mg/m². iarc.fr
This compound with Cytarabine (B982)
Combinations of this compound with cytarabine have been extensively investigated, particularly for relapsed or refractory acute myeloid leukemia (AML). Clinical trials have explored the efficacy of these regimens. One study involving 47 patients with acute myelogenous leukemia (AML), acute lymphoblastic leukemia (ALL), and blastic phase of chronic myelogenous leukemia (CML) utilized a regimen of this compound at 200 mg/m² daily for three days, administered concurrently with high-dose cytarabine (HiDAc) at 3 g/m² over three hours once daily for five days. nih.gov
Table 1: Remission Rates with this compound and High-Dose Cytarabine nih.gov
| Patient Group (Evaluated) | Number of Patients | Remissions Achieved |
| AML in relapse | 20 | 12 |
| Primary refractory AML | 7 | 2 |
| ALL in relapse | 12 | 8 |
| Blastic phase CML | 3 | 0 |
| Biphenotypic leukemia | 3 | 0 |
This regimen was found to be highly effective for AML and ALL, notably avoiding major toxicities typically associated with HiDAc when used alone. nih.gov
Another approach, known as FLAMSA, combines fludarabine, cytarabine, and this compound. This regimen has been employed for high-risk AML patients, including those with primary induction failure, early, refractory, or second relapse, or unfavorable cytogenetics. cancerindex.org For instance, a study involving 30 patients (20 with high-risk myelodysplastic syndromes (MDS) and 10 with secondary AML (sAML)) received FLAMSA (fludarabine 4×30 mg/m², this compound 4×100 mg/m², and cytarabine (Ara-C) 4×2 g/m² for four days), followed by high-dose melphalan. cancerindex.org
The AML15 trial, which investigated various induction and consolidation chemotherapy plans, included a consolidation arm with this compound, cytarabine, and etoposide (B1684455), subsequently followed by mitoxantrone (B413) and cytarabine, or high-dose cytarabine alone. cancerresearchuk.org
This compound with Etoposide and Methylprednisolone (B1676475)
The combination of this compound, etoposide, and methylprednisolone (AEP) has been explored as a treatment option, particularly for high-risk leukemia patients. clinicaltrials.eu A retrospective analysis of 24 children with refractory or multiply relapsed acute lymphoblastic leukemia (ALL) demonstrated that the AEP salvage regimen achieved a significant treatment response in 11 out of 19 evaluable patients, yielding 8 complete and 3 partial remissions. nih.gov Among the 9 AEP-responsive patients who subsequently underwent stem cell transplantation, 5 were alive at a median follow-up of 43 months. nih.gov
Sequential Scheduling Considerations
Timed-sequential chemotherapy (TSC) represents a strategy to intensify induction and/or consolidation therapy. This approach is predicated on the principle that leukemic cells, following initial intensive therapy, can be synchronously recruited into the cell cycle, thereby increasing their susceptibility to cell cycle-specific cytotoxic agents. tandfonline.com Optimal recruitment is typically observed approximately 6-10 days after the initial chemotherapy exposure. tandfonline.com
A phase I-II trial conducted by the Southeastern Cancer Study Group investigated the sequential administration of 5-azacitidine and this compound in adult patients with refractory acute leukemia. nih.gov In this trial, 5-azacitidine was administered via continuous intravenous infusion on Days 1-4, followed by this compound on Days 5-8. nih.gov Among 102 evaluable patients, remission was achieved in 13 out of 80 patients with acute myeloid leukemia, 1 out of 12 patients with acute lymphoid leukemia, and none of the 11 patients with blastic transformation of chronic granulocytic leukemia. nih.gov Notably, three remissions occurred in AML patients who had previously been refractory to initial induction chemotherapy involving cytarabine and anthracycline combinations. nih.gov
Pharmacodynamics and Pharmacokinetics Research
This compound's mechanism of action involves its ability to bind to DNA through intercalation and external binding, with a base specificity for A-T pairs. cancercareontario.cahres.ca It induces double-strand breaks in DNA and inhibits DNA topoisomerase II, an enzyme crucial for DNA replication. iarc.frcancercareontario.cawikipedia.orgdrugbank.com This inhibition leads to S phase and G2 arrest, with cytotoxicity being most pronounced in rapidly dividing cells, particularly during the S phase when topoisomerase levels are maximal. cancercareontario.cadrugbank.comhres.ca
Cellular Uptake and Distribution in Tissues
This compound exhibits biphasic elimination, which suggests its concentration in various tissues. iarc.fr The apparent volume of distribution has been reported to be 70–110 L/m². iarc.frmpa.se The drug is rapidly taken up by nucleated blood cells in vivo, with peak cellular concentrations reaching approximately five times higher than peak plasma concentrations shortly after a 3-hour infusion. iarc.frmpa.sempa.se Over a 24-hour period, the mean integrated area under the time-concentration curve (AUC) for cellular this compound was eight times greater than that for plasma. iarc.fr The kinetics of this compound elimination from peripheral blast cells are similar to those from plasma. iarc.fr In tumor samples from patients receiving this compound, the tumor-to-plasma concentration ratio ranged from 2:1 to 4.9:1. iarc.fr
High tissue concentrations of this compound have been observed to persist for up to two weeks post-treatment, with the highest concentrations found in the gallbladder, liver, and kidney. iarc.fr Conversely, central nervous system (CNS) penetration is minimal, with cerebrospinal fluid concentrations typically less than 2% of corresponding plasma levels. iarc.frcancercareontario.campa.sempa.se Approximately 97% of an this compound dose is bound to plasma proteins in both cancer patients and healthy volunteers, with this binding remaining consistent across a concentration range of 1–100 μmol/L. iarc.frcancercareontario.campa.sempa.se However, the unbound fraction can increase to 21.7% when the pH is changed to 6.4. iarc.fr Oral absorption of this compound is poor, leading to its predominant intravenous administration. iarc.frcancercareontario.cabccancer.bc.ca
Research on an this compound analog delivered via solid lipid nanoparticles (SLN) demonstrated rapid distribution from the central compartment to tissue compartments following intravenous administration. The analog primarily accumulated in the lungs, followed by the liver, spleen, and kidney. dovepress.comresearchgate.netnih.gov
Elimination Half-Life and Excretion
This compound undergoes biphasic elimination in cancer patients, characterized by a rapid distribution half-time ranging from 0.25 to 1.6 hours and a more prolonged elimination half-time of 4.7 to 9 hours. iarc.frmpa.sempa.se The total plasma clearance rate is typically between 200 and 300 mL/min per m². iarc.fr During a 1-hour infusion of this compound at doses of 90–200 mg/m², peak plasma concentrations reached 10–15 μmol/L. iarc.fr
The elimination half-time of this compound can be significantly affected by organ function. In patients with impaired liver function, the elimination half-time increased to 17 hours, whereas it was not significantly altered in patients with renal impairment. iarc.frmpa.sempa.senih.gov Urinary excretion of unchanged this compound over 72 hours typically accounts for approximately 12% of the administered dose in patients with normal organ function. iarc.frnih.gov This percentage decreases to only 2% in patients with renal impairment but increases to 20% in those with hepatic impairment. iarc.frnih.gov The total amount of radiolabel excreted in urine over 72 hours was 35% in patients with normal organ function, 49% in patients with liver impairment, and 2–16% in those with renal impairment. iarc.frnih.gov Biliary excretion also plays a significant role, with recovery of up to 36% of administered radioactivity in bile within 72 hours in some patients, with less than 2% as unchanged this compound. iarc.frnih.gov Hepatic metabolism and biliary excretion are considered the primary routes for this compound elimination. nih.gov
In animal studies, biphasic elimination has also been observed. For instance, the half-time is approximately 0.2 hours in mice, 0.5 hours in rats, 2.6 hours in rabbits, and 6.5 hours in dogs. iarc.fr In mice and rats, over 50% of a radiolabelled dose was excreted in the bile within 2 hours, and 74% of the dose was recovered in feces by 72 hours. iarc.fr While human metabolism of this compound has not been fully elucidated, studies in mice and rats indicate that a significant portion of the dose is excreted in the bile as 5'- and 6'-glutathione conjugates. mpa.sempa.se In vitro studies using rat liver microsomes have also identified oxidative metabolites that were considerably more cytotoxic than this compound itself. mpa.sempa.se
Table 2: this compound Pharmacokinetic Parameters in Humans iarc.frmpa.sempa.senih.govnih.gov
| Parameter | Value (Normal Organ Function) | Value (Impaired Liver Function) | Value (Impaired Renal Function) |
| Distribution Half-Life | 0.25–1.6 hours | Not specified | Not specified |
| Elimination Half-Life | 4.7–9 hours | 17 hours | Not significantly altered |
| Total Plasma Clearance | 200–300 mL/min per m² | Reduced | Reduced (in some patients) |
| Apparent Distribution Volume | 70–110 L/m² | Not specified | Not specified |
| Urinary Excretion (unchanged drug, 72h) | ~12% of dose | ~20% of dose | ~2% of dose |
| Total Radiolabel Excretion (urine, 72h) | ~35% of dose | ~49% of dose | ~2–16% of dose |
Plasma clearance can be reduced, and the terminal half-life prolonged, after multiple infusions of this compound (e.g., after the third infusion of 200 mg/m²), potentially due to high this compound concentrations approaching saturation of hepatic elimination capacity. nih.gov
Metabolism and Biotransformation (e.g., Glutathione (B108866) Conjugation)
This compound undergoes extensive metabolism, predominantly in the liver metabolomicsworkbench.orgnih.gov. The primary metabolic pathway involves an initial oxidation step, leading to the formation of a reactive quinone diimine intermediate. This intermediate is subsequently conjugated with glutathione (GSH) metabolomicsworkbench.org. This conjugation typically occurs at the C-5' and C-6' positions of the anilino ring of this compound metabolomicsworkbench.orgfishersci.senih.gov.
Research indicates that these 5'- and 6'-glutathione conjugates are the major biliary metabolites of this compound fishersci.senih.gov. Studies in mice showed that radiolabelled products co-chromatographing with this compound GSH conjugates at both the 5'- and 6'-positions constituted approximately 70% of the radioactivity excreted in bile nih.gov. Furthermore, hepatic microsomal fractions have demonstrated the formation of both 5'- and 6'-conjugates of this compound, with the 6'-conjugate showing increased formation in the presence of cytosol nih.gov. The enzyme glutathione S-transferase A2 (GSTA2) has been identified as interacting with this compound, suggesting its role in this conjugation process. The involvement of glutathione transferase in this compound's conjugation may have implications for its hepatotoxicity nih.gov.
The biotransformation of this compound is a biphasic process, involving both Phase I (oxidation) and Phase II (conjugation) reactions. Glutathione conjugation is a key Phase II metabolic pathway, mediated by glutathione S-transferases (GSTs), which generally enhances the water solubility of xenobiotics and facilitates their elimination. Administration of this compound has been observed to significantly deplete glutathione levels in the mouse liver, underscoring the importance of this pathway in its metabolism nih.gov.
Impact of Organ Impairment on Pharmacokinetics
The pharmacokinetics of this compound are significantly influenced by the functional status of the liver and kidneys, as these organs are critical for its elimination metabolomicsworkbench.org.
Impact of Liver Impairment: Liver dysfunction is frequently associated with impaired this compound drug clearance. In patients with severe liver disease, the mean terminal plasma half-life for total ¹⁴C-labeled this compound was prolonged to 46 hours, compared to 34 hours in patients with normal organ function. For unchanged this compound, the mean plasma half-life increased from 7.4 hours in patients with normal liver function to 17.2 hours in those with abnormal liver function. Hepatic metabolism and subsequent biliary excretion are the primary routes for this compound elimination.
The following table summarizes the impact of liver impairment on key pharmacokinetic parameters:
| Pharmacokinetic Parameter | Normal Liver Function | Severe Liver Impairment | Citation |
| Mean Terminal Plasma Half-life (Total ¹⁴C) | 34 hours | 46 hours | |
| Mean Plasma Half-life (Unchanged this compound) | 7.4 hours | 17.2 hours | |
| 72-hr Urinary Excretion (Total ¹⁴C) | 35% | 49% | |
| 72-hr Urinary Excretion (Unchanged this compound) | 12% | 20% | metabolomicsworkbench.org |
Impact of Kidney Impairment: While hepatic metabolism is the dominant elimination pathway, renal elimination plays a significant role, particularly in patients with severe kidney dysfunction. In patients with renal dysfunction, the plasma half-lives of total ¹⁴C were prolonged, although the half-lives for unchanged this compound appeared to remain normal.
The urinary excretion of total ¹⁴C was markedly reduced in patients with renal disease, ranging from 2% to 16% over 72 hours, in contrast to 35% in patients with normal renal function. The urinary excretion of unchanged this compound was also significantly lower in renal patients, accounting for only 2% of the administered dose, compared to 12% in those with normal renal function. Despite the smaller fraction of the dose excreted unchanged via the kidneys, some studies have indicated that this compound clearance can be lower in renally impaired patients compared to individuals with normal organ function.
The following table summarizes the impact of kidney impairment on key pharmacokinetic parameters:
| Pharmacokinetic Parameter | Normal Renal Function | Renal Impairment | Citation |
| 72-hr Urinary Excretion (Total ¹⁴C) | 35% | 2-16% | |
| 72-hr Urinary Excretion (Unchanged this compound) | 12% | 2% |
Genotoxicity and Mutagenicity Studies of Amsacrine
Induction of Chromosomal Aberrations
Amsacrine is a potent clastogen, meaning it induces structural changes in chromosomes. iarc.frcancercareontario.canih.govbccancer.bc.ca Studies have shown that this compound causes chromosomal aberrations in various cell types, including cultured Chinese hamster cells, other rodent cell lines, HeLa cells, and cultured human peripheral blood lymphocytes. iarc.frnih.gov In vivo, chromosomal aberrations were observed in mouse leukemia L1210 cells and in the bone marrow of non-tumor-bearing male and female mice. iarc.fr Fluorescence in-situ hybridization techniques have revealed a high frequency of dicentrics and stable translocations in this compound-treated human peripheral blood lymphocytes. iarc.fr
The types of aberrations commonly observed include chromatid gaps, chromatid exchanges, and acentric chromosome fragments. nih.gov A small proportion of cells, particularly after 24 hours of drug exposure, may exhibit extensive damage or pulverized chromosomes. nih.gov An inverse relationship has been demonstrated between the frequency of chromosomal aberrations and cell survival in HeLa cells, suggesting that the induction of chromosomal aberrations contributes to cell death. nih.gov
Table 1: Summary of Chromosomal Aberration Induction by this compound
| Cell Type / System | In Vitro/In Vivo | Result | Reference |
| Cultured Chinese hamster cells | In Vitro | Positive | iarc.fr |
| Various rodent cell lines | In Vitro | Positive | iarc.fr |
| HeLa cells | In Vitro | Positive | iarc.frnih.gov |
| Cultured human peripheral lymphocytes | In Vitro | Increased levels (8-100%) | iarc.frmedchemexpress.commedchemexpress.com |
| Mouse leukemia L1210 cells | In Vivo | Positive | iarc.frnih.gov |
| Mouse bone marrow | In Vivo | Positive | iarc.fr |
| Human lymphocytes (patients) | In Vivo | Positive | iarc.fr |
| C3H/10T1/2CL8 cells | In Vitro | Induced | nih.gov |
Micronuclei Induction
This compound has been shown to induce micronuclei, which are indicators of chromosomal damage or aneugenicity. iarc.frnih.govnih.gov Micronuclei were observed in neonatal human lymphocytes and in the bone marrow of non-tumor-bearing male and female mice. iarc.fr In male ddY mice, this compound increased the incidence of micronuclei in both hepatocytes and peripheral blood reticulocytes. iarc.fr Studies in C3H/10T1/2CL8 cells also demonstrated this compound's ability to induce micronuclei in a significant percentage of cells. nih.gov
Table 2: Summary of Micronuclei Induction by this compound
| Cell Type / System | In Vitro/In Vivo | Result | Reference |
| Neonatal human lymphocytes | In Vitro | Induced | iarc.fr |
| Mouse bone marrow | In Vivo | Induced | iarc.fr |
| Male ddY mouse hepatocytes | In Vivo | Increased | iarc.fr |
| Male ddY mouse peripheral blood reticulocytes | In Vivo | Increased | iarc.fr |
| C3H/10T1/2CL8 cells | In Vitro | Induced | nih.gov |
Sister Chromatid Exchange (SCE) Induction
This compound induces sister chromatid exchange (SCE) in various in vitro systems. It has been shown to induce SCEs in Chinese hamster cells and in human lymphocytes in vitro. iarc.frtandfonline.commedchemexpress.commedchemexpress.com In Chinese hamster ovary cells, the SCE rate was increased more than twofold at a concentration of 2 µg/mL without metabolic activation. tandfonline.comtandfonline.com In normal human lymphocytes, concentrations ranging from 0.005 µg/mL to 0.25 µg/mL resulted in SCE increases from 1.5 to 12 times the normal levels. medchemexpress.commedchemexpress.com However, in some in vivo studies, this compound caused chromosomal aberrations but no sister chromatid exchange in blood lymphocytes of patients treated with the drug by intravenous infusion. iarc.fr
Table 3: Summary of Sister Chromatid Exchange (SCE) Induction by this compound
| Cell Type / System | In Vitro/In Vivo | Result | Reference |
| Chinese hamster cells | In Vitro | Induced | iarc.frhres.ca |
| Human lymphocytes | In Vitro | Induced (1.5-12x normal) | iarc.frmedchemexpress.commedchemexpress.com |
| Chinese hamster ovary cells | In Vitro | Increased (>2-fold) | tandfonline.comtandfonline.com |
| Human lymphocytes (patients) | In Vivo | No effect | iarc.fr |
Mutagenic Activity in Bacterial Systems (e.g., Salmonella typhimurium)
This compound has demonstrated mutagenic activity in certain strains of Salmonella typhimurium in the Ames test, which is a common bacterial reverse mutation assay. iarc.frtandfonline.comnih.govoup.comscispace.comfao.org The Ames test detects mutations that revert mutations present in test strains, restoring their ability to synthesize an essential amino acid. fao.org
This compound is mutagenic in some strains of Salmonella typhimurium, particularly those that detect frameshift mutations. It has been shown to cause an increased number of revertants in strain TA1537. iarc.frtandfonline.comnih.govtandfonline.comscispace.comcapes.gov.brcapes.gov.br The addition of an exogenous metabolic system (S9 mix) reduced but did not eliminate the mutagenic effects in TA1537. iarc.fr The positive effects in TA1537 typically required a dose of approximately 800 µ g/plate . iarc.fr While some this compound analogues are mutagenic in Salmonella typhimurium TA98, this compound itself generally does not show a significant increase in revertants in TA98. iarc.frnih.govnih.gov
This compound generally does not cause an increase in revertants in Salmonella typhimurium strains that detect base pair changes, such as TA1535 and TA100. iarc.frnih.govcapes.gov.br This suggests that its mutagenic mechanism in bacterial systems is primarily related to frameshift events rather than base pair substitutions. iarc.frcapes.gov.br
**Table 4: Summary of Mutagenic Activity in *Salmonella typhimurium***
| Salmonella typhimurium Strain | Mutation Type Detected | Result | Metabolic Activation (S9) | Reference |
| TA1537 | Frameshift | Positive | With and Without (reduced with S9) | iarc.frtandfonline.comnih.govtandfonline.comscispace.comcapes.gov.brcapes.gov.br |
| TA98 | Frameshift | No increase | Not specified (generally no effect) | iarc.frnih.govnih.gov |
| TA1535 | Base Pair Substitution | No increase | Not specified | iarc.fr |
| TA100 | Base Pair Substitution | No increase | Not specified | iarc.frcapes.gov.br |
| TA102 | Base Pair Substitution (oxidative damage) | Small increase (about twofold) | Not specified | iarc.fr |
Frameshift Mutations (e.g., TA1537, TA98)
Mutagenic Activity in Mammalian Cells (e.g., Chinese Hamster Fibroblasts)
This compound demonstrates significant mutagenic activity in mammalian cells, which is often attributed to its clastogenic properties and its role as a DNA topoisomerase II poison. iarc.frwikipedia.orgoup.comnih.govbccancer.bc.caaacrjournals.org It has been shown to be a direct-acting mutagen for the hypoxanthine-guanine phosphoribosyl transferase (HGPRT) locus in V-79 Chinese hamster cells. tandfonline.comtandfonline.com Studies using cultured V79 Chinese hamster fibroblasts revealed significant mutagenic activity at the 6-thioguanine (B1684491) locus following short drug exposures. nih.govcapes.gov.br However, this compound was not found to be mutagenic at the ouabain (B1677812) locus in these cells. nih.gov
In human-hamster hybrid cell lines (AL cells), this compound was identified as a potent mutagen for the S1 phenotype, inducing large deletions, with almost all mutants (92%) having deletions of at least 1.5–2 megabase pairs in length. aacrjournals.org In contrast, its induction of the HPRT- phenotype in AL cells was significantly less frequent and not concentration-dependent. aacrjournals.org The mutagenic and clastogenic activity of this compound in mammalian cells is mediated by mechanisms likely involving DNA topoisomerase II. nih.gov
Table 5: Summary of Mutagenic Activity in Mammalian Cells
| Cell Type / System | Endpoint / Locus | Result | Reference |
| V-79 Chinese hamster cells | HGPRT locus | Mutagenic | tandfonline.comtandfonline.com |
| V79 Chinese hamster fibroblasts | 6-thioguanine locus | Significant mutagenic activity | nih.govcapes.gov.br |
| V79 Chinese hamster fibroblasts | Ouabain locus | Not mutagenic | nih.gov |
| AL (human-hamster hybrid) cell line | S1 phenotype | Potent mutagen (large deletions) | aacrjournals.org |
| AL (human-hamster hybrid) cell line | HPRT- phenotype | Weakly mutagenic | aacrjournals.org |
| L5178Y mouse lymphoma cells | TK locus | Mutagenic | researchgate.net |
Emerging Research and Future Directions
Novel Delivery Systems
The development of novel delivery systems aims to overcome challenges associated with Amsacrine's physicochemical properties, such as its lipophilicity, to improve its bioavailability and targeted delivery to diseased sites researchgate.netnih.govdovepress.com.
Solid Lipid Nanoparticles (SLNs) represent a promising strategy for the delivery of highly lipophilic compounds like this compound analogues, which are often difficult to administer intravenously researchgate.netnih.govdovepress.com. This compound analogues, designed to potentially offer broader antitumor activity, face limitations due to their poor water solubility researchgate.net.
Studies have demonstrated the successful encapsulation of this compound analogues within SLNs. For instance, an this compound analogue-loaded SLN was characterized with a particle size of 36.7 nm, a polydispersity index of 0.37, and a zeta potential of 34.5±0.047 mV researchgate.netdovepress.com. This formulation achieved an entrapment efficiency of over 99% for the this compound analogue and maintained good stability when stored at room temperature (25°C) for one month researchgate.netdovepress.com. In vitro release studies indicated a sustained release pattern, while in vivo pharmacokinetic studies in mice showed rapid distribution from the central compartment to tissue compartments after intravenous administration researchgate.netnih.govdovepress.com. Notably, biodistribution studies revealed that the this compound analogue primarily accumulated in the lungs when delivered via SLNs researchgate.netnih.gov.
The following table summarizes the physicochemical properties of this compound analogue-loaded SLNs:
| Property | Value |
| Particle Size | 36.7 nm researchgate.netdovepress.com |
| Polydispersity Index (PDI) | 0.37 researchgate.netdovepress.com |
| Zeta Potential | 34.5 ± 0.047 mV researchgate.netdovepress.com |
| Entrapment Efficiency | >99% researchgate.netdovepress.com |
| Stability (1 month, 25°C) | Good stability researchgate.netdovepress.com |
Prodrug Development and Targeted Therapies
Prodrug strategies are being explored to enhance the selectivity of this compound and minimize its off-target toxicity, which is a significant limitation due to its non-selective nature patsnap.comresearchgate.netfrontiersin.org. Prodrugs are inactive compounds that are converted into active drugs under specific conditions, often in the presence of tumor-specific biomarkers or enzymes researchgate.netfrontiersin.org. This approach aims to improve the therapeutic window and reduce systemic side effects researchgate.netfrontiersin.org.
Research efforts include developing stimuli-responsive prodrugs that activate only within the tumor microenvironment, exploiting factors like elevated enzyme expression in cancer cells frontiersin.org. For example, studies have investigated rectangular DNA origami nanostructures of an this compound prodrug with tumor-targeting specificity for the enzyme NQO1, demonstrating therapeutic selectivity towards NQO1-overexpressing cancer cells researchgate.net. This highlights the potential for this compound prodrugs to achieve site-specific drug release, thereby enhancing efficacy and safety researchgate.netfrontiersin.org.
Research on this compound in Other Biological Systems
Beyond its established role as an anticancer agent, this compound and its derivatives are being investigated for their activity in other biological systems, particularly against bacterial pathogens.
This compound, primarily known for inhibiting eukaryotic type II topoisomerase, has also been shown to inhibit bacterial type I topoisomerases (TopAs) nih.govresearchgate.netnih.govresearchgate.net. This is significant because mycobacterial TopA is the sole and essential topoisomerase I in Mycobacterium tuberculosis, the causative agent of tuberculosis nih.govresearchgate.netnih.govfrontiersin.org.
Modifications to the sulfonamide moiety of this compound, which is believed to interact with mycobacterial TopA, have led to increased enzyme inhibition and improved drug selectivity in vivo nih.govresearchgate.netnih.gov. Studies have shown that this compound and its derivatives effectively inhibit the activity of Mycobacterium smegmatis TopA (MsTopA) in vitro nih.govresearchgate.netresearchgate.net.
The following table illustrates the in vitro inhibition of MsTopA activity by this compound and its derivatives:
| Compound | MsTopA Inhibition (60 µM) |
| This compound | Inhibits nih.govresearchgate.netresearchgate.net |
| XC-1 (derivative) | Inhibits nih.govresearchgate.netresearchgate.net |
| XC-2 (derivative) | Inhibits nih.govresearchgate.netresearchgate.net |
| XC-3 (derivative) | Inhibits nih.govresearchgate.netresearchgate.net |
| XC-4 (derivative) | Inhibits nih.govresearchgate.netresearchgate.net |
Note: Specific inhibition percentages or IC50 values were not provided in the snippets for direct comparison, but the general inhibitory effect was confirmed.
Anti-mycobacterial Activity and Chromosome Replication Disturbances
The inhibition of bacterial TopA by this compound and its derivatives translates into observable anti-mycobacterial activity and disturbances in chromosome replication nih.govresearchgate.netnih.gov. Treatment with this compound and its derivatives has been shown to increase the number of DnaN-EGFP complexes and/or prolong the time of chromosome replication and cell cycle in Mycobacterium smegmatis nih.govresearchgate.netnih.gov. Similar disturbances in chromosome replication were observed in TopA depletion strains, confirming the crucial role of TopA in mycobacterial cell viability nih.govresearchgate.netnih.gov. These findings suggest that compounds targeting TopA, such as this compound and its derivatives, could represent a new class of anti-tuberculosis drugs nih.govresearchgate.netnih.gov.
Understanding Non-Selective Toxicity and Improving Selectivity
A major limitation of this compound is its non-selective toxicity, which affects not only cancer cells but also normal rapidly dividing cells patsnap.comnih.gov. This non-selectivity is attributed to its dual mechanisms of topoisomerase II inhibition and DNA intercalation patsnap.com. Ongoing research is focused on understanding the mechanisms contributing to this non-selectivity and developing strategies to improve this compound's selectivity patsnap.com.
Efforts to enhance selectivity include chemical modifications to the this compound structure and the development of targeted delivery systems, as discussed in section 7.2. Understanding the specific interactions of this compound's structural components, such as its acridine (B1665455) ring and sulfonamide side chain, with target enzymes and DNA is crucial for designing more selective analogues nih.govnih.govresearchgate.net. For instance, while the acridine ring intercalates with DNA, the sulfonamide side chain is suggested to interact with topoisomerases nih.govresearchgate.net. Research aims to identify modifications that can enhance its interaction with specific cancer cell targets or bacterial enzymes while minimizing effects on healthy mammalian cells nih.govpatsnap.comfrontiersin.org.
Advanced Computational Modeling and Simulations
Advanced computational modeling and simulations are indispensable tools in modern drug discovery and mechanistic studies, offering insights into the molecular interactions of drugs like this compound with their biological targets. These techniques enable researchers to predict binding affinities, analyze conformational changes, and understand the dynamic behavior of drug-target complexes, complementing experimental observations. Such computational approaches have been instrumental in deciphering the complex interplay between this compound, DNA, and enzymes, particularly topoisomerase II. tandfonline.comnih.gov
Molecular Docking and Dynamics Studies
Molecular docking studies are widely employed to predict the preferred binding orientations of this compound within the active sites of its target molecules, such as DNA and human topoisomerase II alpha (hTop2α). These studies provide valuable information on the binding modes and the types of interactions (e.g., hydrogen bonding, van der Waals forces) that stabilize the drug-target complex. For instance, molecular docking of this compound with hTop2α has identified key molecular recognition interactions, including hydrogen bonding with residues like Arginine (ArgA487) and Glutamic acid (GluA506), and non-bonded interactions with Glycine (GlyA488), Lysine (LysA489), Asparagine (AsnA504), and Alanine (AlaA505). researchgate.net
Molecular dynamics (MD) simulations extend the insights gained from docking by providing a time-dependent view of the molecular system, allowing for the study of stability, conformational changes, and dynamic fluctuations of this compound in complex with its targets. Studies involving this compound have utilized 500-nanosecond (ns) molecular dynamics simulations to analyze the energetic, structural, and dynamic properties of its complexes with wild-type and mutant forms of hTop2α. nih.govresearchgate.net These simulations, often coupled with methods like Molecular Mechanics Generalized Born Surface Area (MM-GBSA), have been used to calculate binding energies and assess the stability of drug-protein complexes. patsnap.com For example, MD simulations have shown that this compound derivatives can form stable complexes with target proteins, characterized by non-deviated and non-fluctuated behavior, and a high number of amino acid contacts throughout the trajectory, contributing to their stability and effectiveness. patsnap.com
Table 1: Key Residues Involved in this compound-hTop2α Interactions (Based on Docking Studies)
| Interaction Type | Amino Acid Residue |
| Hydrogen Bonding | ArgA487 researchgate.net |
| GluA506 researchgate.net | |
| Non-bonded | GlyA488 researchgate.net |
| LysA489 researchgate.net | |
| AsnA504 researchgate.net | |
| AlaA505 researchgate.net |
Understanding Drug-DNA and Drug-Enzyme Interactions
This compound's mechanism of action is primarily attributed to its ability to intercalate into DNA and poison topoisomerase II (Topo II), leading to the stabilization of a ternary drug-enzyme-DNA cleavable complex. wikipedia.orgresearchgate.netscienceforecastoa.commdpi.com Computational modeling studies have provided detailed insights into these interactions. The planar fused ring system of this compound allows it to intercalate into the DNA of tumor cells, thereby altering the major and minor groove proportions. wikipedia.orgwikipedia.org Molecular modeling and energetic calculations have confirmed plausible intercalation geometries, revealing subtle differences in the low-energy minor groove arrangements adopted by this compound and its analogues. tandfonline.comnih.gov Experimental and computational studies suggest that this compound largely interacts with DNA through intercalation between base pairs, with a binding preference for AT base pairs, and also exhibits minor groove binding. researchgate.net
Furthermore, computational analyses have been crucial in understanding the molecular basis of drug resistance to this compound. Studies have focused on specific mutations in hTop2α, such as R487K and E571K, which experimentally confer significant resistance to this compound (100-fold and 25-fold, respectively). nih.govresearchgate.netresearchgate.net Computational models, including homology modeling and molecular dynamics simulations, have demonstrated a significant impairment of this compound binding energy in these mutant forms compared to the wild type. nih.govresearchgate.net The observed order of weakening (R487K > E571K) aligns with the experimental drug resistance profile. nih.govresearchgate.net Binding energy decomposition analyses have further indicated that the weakening of ligand-protein interaction, rather than ligand-DNA interaction, is the primary contributor to the reduced binding energy in these mutants. nih.gov These computational findings help identify key residues that contribute to binding energy or its decrease upon mutation, providing valuable information for rational drug design aimed at overcoming resistance. nih.gov The specific substitution pattern on the this compound molecule, along with its electronic and stereochemical features, is critical for the formation of the ternary complex, as evidenced by the significantly lower cytotoxicity of the isomeric o-AMSA despite comparable DNA binding. tandfonline.com
Table 2: Impact of hTop2α Mutations on this compound Binding Energy and Drug Resistance
| hTop2α Mutation | Experimental Drug Resistance Fold | Computational Binding Energy Impairment | Primary Contributor to Binding Energy Difference |
| R487K | >100 nih.govresearchgate.netresearchgate.net | Significant nih.govresearchgate.net | Ligand-protein interaction weakening nih.gov |
| E571K | >25 nih.govresearchgate.netresearchgate.net | Significant nih.govresearchgate.net | Ligand-protein interaction weakening nih.gov |
Q & A
Q. What are the standard in vitro assays for evaluating Amsacrine’s cytotoxic effects, and how should researchers interpret dose-response data?
this compound’s cytotoxicity is typically assessed using cell viability assays (e.g., MTT or trypan blue exclusion) in models like HEK 293 cells or U937 leukemia cells. Dose-response curves should quantify IC50 values, such as 209.4 nM for HERG current inhibition in HEK 293 cells . Researchers must include controls for baseline viability and validate results with orthogonal methods (e.g., flow cytometry for apoptosis).
Q. How can researchers ensure reproducibility when studying this compound-induced apoptosis mechanisms?
Reproducibility requires detailed protocols for detecting caspase activation (e.g., caspase-9/-3 cleavage via Western blot), mitochondrial depolarization (JC-1 staining), and intracellular Ca2+ flux (Fluo-4 AM probes). For example, U937 cells treated with this compound show MCL1 downregulation and AKT degradation, which should be confirmed using multiple antibody clones and phosphorylation-specific assays . Raw data (e.g., Western blot images) must be included in supplementary materials .
Q. What statistical methods are appropriate for analyzing chromosome aberration data in this compound-treated lymphocytes?
Chromosomal aberrations (e.g., gaps, breaks, exchanges) should be quantified per cell using chi-square or Fisher’s exact tests to compare treated vs. untreated groups. For sister chromatid exchanges (SCEs), non-parametric tests (e.g., Mann-Whitney U) are recommended due to skewed distributions. Studies report SCE increases from 1.5x to 12x with this compound (0.005–0.25 µg/mL), necessitating Bonferroni correction for multiple comparisons .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported mechanisms of this compound-induced apoptosis (e.g., caspase-dependent vs. -independent pathways)?
Discrepancies may arise from cell-type-specific signaling. Integrate multi-omics approaches:
Q. What experimental designs are optimal for studying this compound’s off-target effects on cardiac ion channels?
Use patch-clamp electrophysiology to measure HERG current inhibition (IC50 = 2.0 μM in Xenopus oocytes) . Pair this with human induced pluripotent stem cell-derived cardiomyocytes to assess action potential prolongation. Validate findings using Langendorff-perfused heart models to detect arrhythmogenic risks.
Q. How should researchers integrate genomic instability data with pharmacokinetic parameters for this compound optimization?
Develop structure-activity relationship (SAR) models by correlating chromosomal aberration rates (e.g., 8% baseline to 100% at high doses) with physicochemical properties (logP, solubility). Use in silico tools like Molecular Dynamics (MD) simulations to predict DNA-topoisomerase II binding affinity and guide analog synthesis .
Methodological Guidance
Q. What are best practices for validating this compound’s impact on mitochondrial membrane potential?
- JC-1 assay : Use ratio-based analysis (red/green fluorescence) to avoid artifacts from dye concentration.
- Live-cell imaging : Track mitochondrial morphology in real-time with TMRM probes.
- Controls : Include carbonyl cyanide m-chlorophenyl hydrazone (CCCP) as a depolarization positive control .
Q. How can researchers address variability in this compound’s effects across cell lines?
- Panel testing : Screen multiple cell lines (e.g., solid tumors vs. leukemias) with standardized dosing.
- Biomarker stratification : Measure baseline MCL1 expression (Western blot) or Ca2+ flux capacity (Fluo-4).
- Co-culture models : Assess stromal cell-mediated resistance in bone marrow mimetics .
Data Presentation and Reproducibility
Q. What critical parameters should be reported in this compound studies to enhance data utility?
- Table 1 : Summarize IC50 values, cell lines, and assay conditions.
| Cell Line | Assay Type | IC50 (nM) | Key Endpoint | Reference |
|---|---|---|---|---|
| HEK 293 | HERG current | 209.4 | Ion channel block | |
| U937 | Apoptosis | 500–1000 | Caspase-3 activation |
- Supplementary files : Include raw flow cytometry data, uncropped blots, and statistical code .
Q. How should contradictory findings in this compound’s mechanism be addressed in discussion sections?
Frame contradictions as opportunities for hypothesis refinement. For example, conflicting reports on ERK inactivation vs. activation could reflect cell-specific feedback loops. Propose follow-up experiments (e.g., phospho-ERK time-course studies) and meta-analyses of existing datasets .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
